4-(p-Tolyl)pyrrolidin-3-ol
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Overview
Description
4-(p-Tolyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a p-tolyl group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the p-tolyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the pyrrolidine ring can be formed through a cyclization reaction, followed by functionalization to introduce the p-tolyl and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(p-Tolyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the p-tolyl group.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-(p-Tolyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Pyrrolidine: A basic structure without the p-tolyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 4-(p-Tolyl)pyrrolidin-3-ol is unique due to the presence of both the p-tolyl and hydroxyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
PXCKCWCEMRICIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2O |
Origin of Product |
United States |
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